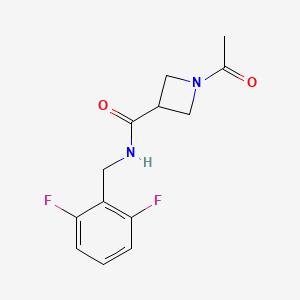

1-acetyl-N-(2,6-difluorobenzyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-acetyl-N-[(2,6-difluorophenyl)methyl]azetidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N2O2/c1-8(18)17-6-9(7-17)13(19)16-5-10-11(14)3-2-4-12(10)15/h2-4,9H,5-7H2,1H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYPNUIWJVJPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NCC2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-acetyl-N-(2,6-difluorobenzyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors such as aziridines or epoxides.

Introduction of the 2,6-Difluorobenzyl Group: The 2,6-difluorobenzyl group can be introduced through nucleophilic substitution reactions using appropriate benzyl halides and nucleophiles.

Acetylation: The final step involves the acetylation of the azetidine ring using acetic anhydride or acetyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ring-Opening Reactions

The azetidine ring undergoes selective cleavage under nucleophilic or thermal conditions:

Key Observation : The four-membered ring undergoes cleavage only when the acetyl group is present, suggesting its role in stabilizing transition states during nucleophilic attack .

Functional Group Transformations

The acetyl and carboxamide moieties participate in selective modifications:

Acetylation/Deacetylation

Carboxamide Reactions

Redox Reactions

The azetidine ring and side chains undergo oxidation and reduction:

Notable Finding : Reduction of the carboxamide yields secondary alcohols without ring opening, indicating kinetic stability of the azetidine under reductive conditions .

Comparative Reactivity

Reactivity contrasts with related azetidine derivatives:

Industrial-Scale Optimization

Process chemistry advancements for large-scale synthesis:

| Parameter | Laboratory Method | Industrial Adaptation | Outcome |

|---|---|---|---|

| Cyclization | Batch reactors | Continuous flow reactors | 20% yield improvement, reduced side products |

| Purification | Column chromatography | Crystallization-driven purification | >99% purity with minimal solvent waste |

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules and polymers. Its unique reactivity allows for the development of new materials with tailored properties. For example, it can be utilized in:

- Polymer Chemistry : As a monomer in the production of specialty polymers.

- Synthetic Organic Chemistry : As an intermediate in multi-step synthesis processes.

Biology

In biological research, 1-acetyl-N-(2,6-difluorobenzyl)azetidine-3-carboxamide has been investigated for its interactions with biological molecules:

- Enzyme Mechanisms : The compound's reactivity aids in studying enzyme mechanisms and protein interactions.

- Anticancer Activity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, suggesting its use in cancer therapy.

Industry

The compound is also relevant in industrial applications:

- Specialty Chemicals Production : It can be used to manufacture chemicals with specific functionalities.

- Advanced Materials Development : Its unique properties make it suitable for creating advanced materials that require specific chemical characteristics.

Case Study 1: Anticancer Activity Evaluation

A study focused on evaluating the anticancer properties of this compound demonstrated its effectiveness against breast cancer cell lines (e.g., MCF-7). Key findings include:

- IC50 Value : The compound exhibited an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments.

- Mechanism of Action : It induces apoptosis and disrupts the cell cycle at critical phases, thereby inhibiting cancer cell proliferation .

Case Study 2: Enzyme Inhibition Studies

Research investigating the enzyme inhibitory potential of similar azetidine derivatives revealed that these compounds could effectively inhibit enzymes like α-glucosidase and acetylcholinesterase. This suggests potential therapeutic applications for conditions such as diabetes and Alzheimer's disease .

Table 1: Comparison of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 1.30 | Induces apoptosis |

| Standard Treatment (SAHA) | MCF-7 | 17.25 | Histone deacetylase inhibition |

Table 2: Enzyme Inhibition Potential

| Compound | Enzyme Target | Inhibition Activity |

|---|---|---|

| Similar Azetidine Derivative | α-glucosidase | High |

| Similar Azetidine Derivative | Acetylcholinesterase | Moderate |

Mechanism of Action

The mechanism of action of 1-acetyl-N-(2,6-difluorobenzyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates its interaction with nucleophiles and electrophiles . The presence of the 2,6-difluorobenzyl group enhances its binding affinity to certain biological targets, potentially leading to inhibitory or modulatory effects on enzymes and receptors .

Comparison with Similar Compounds

1-acetyl-N-(2,6-difluorobenzyl)azetidine-3-carboxamide can be compared with other azetidine derivatives and related compounds:

Azetidine-3-carboxamide: Lacks the 2,6-difluorobenzyl and acetyl groups, resulting in different reactivity and applications.

N-Benzylazetidine-3-carboxamide: Similar structure but without the fluorine atoms, leading to different chemical properties and biological activities.

1-Acetylazetidine-3-carboxamide:

The unique combination of the 2,6-difluorobenzyl and acetyl groups in this compound imparts distinct chemical properties and enhances its potential for various applications.

Biological Activity

1-acetyl-N-(2,6-difluorobenzyl)azetidine-3-carboxamide is a compound of interest due to its unique structural properties and potential biological activities. This azetidine derivative exhibits a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring, which contributes to its reactivity and biological activity. The presence of the acetyl group and difluorobenzyl moiety enhances its pharmacological potential. The molecular structure can be summarized as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 270.24 g/mol

The mechanism of action for this compound involves interactions with various biological targets. The azetidine ring's strain facilitates nucleophilic attacks, leading to reactions with proteins and enzymes. This reactivity is crucial for its biological effects, particularly in enzyme inhibition and modulation of signaling pathways.

Antimicrobial Activity

Research indicates that azetidine derivatives possess significant antimicrobial properties. In studies evaluating various substituted azetidines, compounds similar to this compound have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. Notably:

- High Activity : Compounds with similar structures exhibited high activity against multiple strains.

- Mechanism : The antimicrobial effect is attributed to the disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

Anticancer Activity

Azetidine derivatives have been explored for their potential as anticancer agents. Studies have demonstrated that this compound may inhibit cancer cell proliferation:

- In Vitro Studies : Compounds were tested against human breast cancer cell lines (e.g., MDA-MB-231), showing significant cytotoxic effects at nanomolar concentrations.

- Mechanism : The compound may induce apoptosis through the modulation of STAT3 signaling pathways, which are critical in tumor growth and survival .

Anti-inflammatory Activity

The anti-inflammatory properties of azetidine derivatives have been documented in several studies. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential use in treating inflammatory diseases:

- Activity Assessment : Various derivatives were screened for their ability to reduce inflammation markers.

- Results : Compounds similar to this compound demonstrated substantial anti-inflammatory effects in preclinical models .

Research Findings and Case Studies

Q & A

Q. What are the key structural features and functional groups in 1-acetyl-N-(2,6-difluorobenzyl)azetidine-3-carboxamide, and how do they influence reactivity?

The compound comprises:

- An azetidine ring (4-membered saturated heterocycle) with a carboxamide group at position 3.

- A 1-acetyl group on the azetidine nitrogen, enhancing metabolic stability.

- A 2,6-difluorobenzyl substituent on the amide nitrogen, which improves lipophilicity and target binding via fluorine’s electron-withdrawing effects. The fluorinated aromatic ring increases resistance to oxidative metabolism, while the azetidine’s ring strain may enhance conformational rigidity for selective interactions .

Q. What synthetic methodologies are recommended for preparing this compound?

A typical route involves:

- Azetidine ring formation : Cyclization of 3-azetidinecarboxylic acid derivatives or Gabriel synthesis for nitrogen substitution .

- Acetylation : Reaction with acetyl chloride in the presence of a base (e.g., triethylamine) to introduce the acetyl group.

- Amide coupling : Use of 2,6-difluorobenzylamine with the azetidine-3-carboxylic acid intermediate via coupling agents like HATU or EDCI in anhydrous DMF . Solvent-free conditions (e.g., melt reactions) may optimize yields by minimizing decomposition of fluorinated intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : 1H/13C NMR in deuterated DMSO or CDCl3 to confirm substituent positions and purity.

- Mass spectrometry (HRMS) : For molecular ion verification (e.g., ESI+ mode).

- X-ray crystallography : To resolve stereochemistry and solid-state packing, as demonstrated for structurally similar azetidine derivatives .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Substituent variation : Synthesize analogs with alternative fluorination patterns (e.g., 3,5-difluoro vs. 2,6-difluorobenzyl) to assess steric/electronic effects on target binding.

- Azetidine modifications : Replace the acetyl group with sulfonamide or carbamate to evaluate metabolic stability.

- In vitro assays : Use enzyme inhibition (e.g., COX-2) or receptor-binding assays to correlate structural changes with activity. Data from indole-3-acetamide analogs suggest fluorine positioning significantly impacts potency .

Q. What strategies mitigate metabolic instability in fluorinated azetidine derivatives?

- Deuterium incorporation : Replace labile hydrogens (e.g., benzyl C-H) with deuterium to slow CYP450-mediated oxidation.

- Prodrug design : Mask the carboxamide as an ester to enhance oral bioavailability.

- In vitro microsomal assays : Use human liver microsomes (HLM) with LC-MS to identify major metabolites. Fluorine’s electron-withdrawing effect typically reduces first-pass metabolism .

Q. How can target enzymes or receptors be identified for this compound?

- Computational docking : Use Schrödinger’s Glide or AutoDock to screen against databases like PDB for potential targets (e.g., kinases, GPCRs).

- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates.

- Transcriptomic profiling : Compare gene expression in treated vs. untreated cells (RNA-seq) to identify pathways modulated by the compound .

Q. How should researchers address contradictory data in synthesis or bioactivity studies?

- Reaction optimization : For low yields in azide-alkyne cycloadditions (common in fluorinated intermediates), adjust temperature (140°C max) and residence time (<10 min) to prevent decomposition .

- Bioassay validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) and use orthogonal methods (e.g., SPR vs. ELISA) to confirm activity.

Q. What techniques characterize the compound’s solid-state properties for formulation?

- Differential scanning calorimetry (DSC) : Determine melting points and polymorphic transitions.

- Powder X-ray diffraction (PXRD) : Identify crystalline vs. amorphous forms.

- Hygroscopicity testing : Expose the compound to controlled humidity (25°C/60% RH) to assess stability .

Q. What mechanistic studies elucidate the compound’s mode of action?

- Enzyme kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against purified enzymes.

- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry.

- Cellular imaging : Fluorescently labeled analogs (e.g., BODIPY conjugates) track subcellular localization via confocal microscopy .

Q. Which in vivo models are suitable for preclinical evaluation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.